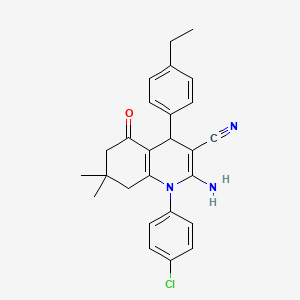![molecular formula C22H18Cl2N4O B12054603 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol es un compuesto orgánico complejo que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos caracterizados por una estructura cíclica de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol típicamente implica un proceso de varios pasos. Un método común es la reacción de cuatro componentes, que incluye los siguientes pasos:
Reacción de condensación: El paso inicial implica la condensación de un aldehído, un malononitrilo y un derivado de hidrazina.
Ciclización: El producto intermedio se somete a ciclización para formar el anillo de pirazol.
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto se puede optimizar utilizando principios de química verde. Esto incluye el uso de disolventes y catalizadores respetuosos con el medio ambiente para mejorar la eficiencia de la reacción y reducir los residuos. También se pueden emplear técnicas como la síntesis asistida por microondas y la química de flujo para aumentar la producción manteniendo altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales, como la reducción de grupos nitro a grupos amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores.
Medicina: Tiene posibles aplicaciones terapéuticas, incluidas actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como cristales líquidos y estabilizadores UV.
Mecanismo De Acción
El mecanismo de acción de 5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. El compuesto puede modular la actividad de estas dianas uniéndose a sus sitios activos, lo que lleva a cambios en los procesos y vías celulares. Por ejemplo, puede inhibir la actividad de ciertas quinasas o interferir con las vías de transducción de señales involucradas en la proliferación celular y la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Amino-3-terc-butil-4-(2,4-diclorofenil)-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
- 6-Amino-4-(3,4-dietoxifenil)-3-metil-1-fenil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
- 6-Amino-4-(3-etoxil-2-hidroxifenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
Unicidad
Lo que distingue a 5-Ciano-6-amino-4-(3,4-diclorofenil)-1-fenil-3-propil-1,4-dihidropirano[2,3-c]pirazol de compuestos similares es su patrón de sustitución específico y la presencia del grupo diclorofenilo. Esta estructura única contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C22H18Cl2N4O |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
6-amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(13-9-10-16(23)17(24)11-13)15(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3 |
Clave InChI |
UFSLXJQJECDGCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)

pentanedioic acid](/img/structure/B12054558.png)






![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
